2-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c17-14-4-1-2-6-16(14)23(20,21)19-10-12-8-13(11-18-9-12)15-5-3-7-22-15/h1-9,11,19H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRVVFAPCXUVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Features and Chemical Properties
2-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is characterized by several distinct structural elements:
- A 2-fluorobenzenesulfonamide core
- A 5-(furan-2-yl)pyridin-3-yl methyl substituent on the sulfonamide nitrogen
- A molecular formula of C16H13FN2O3S
- Structural similarity to the documented compound 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide (CAS 2034538-34-4)
The compound combines several pharmacologically relevant motifs including the fluorinated aromatic ring, the sulfonamide functional group, and the heterocyclic furan-pyridine system, making it potentially valuable for medicinal chemistry applications.
General Synthetic Strategies for Benzenesulfonamides
Before exploring specific methods for the target compound, it is important to understand the general synthetic approaches commonly employed for benzenesulfonamide derivatives:
Sulfonyl Chloride-Amine Coupling
The most direct and widely utilized approach for synthesizing benzenesulfonamides involves the reaction between a sulfonyl chloride and an amine:
RSO2Cl + R'NH2 → RSO2NHR' + HCl
This nucleophilic substitution reaction typically proceeds under mild conditions and can be conducted in various solvents including dichloromethane, acetonitrile, or N,N-dimethylformamide, often in the presence of a base to neutralize the generated hydrogen chloride.
Oxidative Coupling
An alternative approach involves the oxidation of sulfinate salts or thiols followed by reaction with amines:
RSO2Na + R'NH2 + [O] → RSO2NHR' + NaOH
The oxidation step can be achieved using various oxidizing agents including hydrogen peroxide, meta-chloroperoxybenzoic acid, or sodium periodate.
Palladium-Catalyzed Cross-Coupling
More recent approaches utilize palladium-catalyzed cross-coupling reactions to form carbon-sulfur bonds, followed by oxidation and amination:
ArX + RSO2M → ArSO2R → ArSO2NHR'
These methods offer greater functional group tolerance but typically require more complex reaction conditions and purification processes.
Specific Preparation Methods for this compound
Direct Sulfonylation Method
The most straightforward approach to synthesizing the target compound would involve the reaction between 2-fluorobenzenesulfonyl chloride and (5-(furan-2-yl)pyridin-3-yl)methylamine:
Reaction Scheme:
- 2-Fluorobenzenesulfonyl chloride + (5-(furan-2-yl)pyridin-3-yl)methylamine → this compound + HCl
Procedure Details:
Based on analogous reactions described in the literature, the following procedure could be employed:
- Dissolve (5-(furan-2-yl)pyridin-3-yl)methylamine (1 equivalent) in dichloromethane or acetonitrile
- Cool the solution to 0-5°C in an ice bath
- Add a base (typically triethylamine, pyridine, or 4-dimethylaminopyridine, 1.2-1.5 equivalents) to neutralize the generated HCl
- Add 2-fluorobenzenesulfonyl chloride (1.1 equivalents) dropwise while maintaining the temperature below 5°C
- Allow the reaction to warm to room temperature and stir for 3-8 hours
- Monitor reaction completion by thin-layer chromatography
- Workup by aqueous extraction and purification by column chromatography or recrystallization
This approach benefits from operational simplicity and typically yields the desired product in moderate to good yields (50-80%).
Synthetic Route Based on Structural Analogs
Drawing from the synthesis of structurally similar compounds such as 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide, a multi-step approach can be designed:
Preparation of (5-(furan-2-yl)pyridin-3-yl)methylamine:
- Synthesis of 5-(furan-2-yl)pyridine-3-carbaldehyde via Suzuki coupling between 5-bromopyridine-3-carbaldehyde and furan-2-boronic acid
- Reductive amination of the aldehyde using sodium cyanoborohydride and ammonia or conversion to oxime followed by reduction
Sulfonamide Formation:
- Reaction of the prepared amine with commercial or freshly prepared 2-fluorobenzenesulfonyl chloride
- Purification to obtain the target compound
Modified Pummerer Rearrangement Approach
A more sophisticated approach inspired by the methodology described for fluorinated benzenesulfonamides involves a modified Pummerer rearrangement:
Reaction Sequence:
- Preparation of 2-fluorophenylthiomethyl derivative
- Oxidation to the corresponding sulfoxide
- Pummerer rearrangement and further oxidation to obtain the sulfonyl chloride
- Reaction with (5-(furan-2-yl)pyridin-3-yl)methylamine
This method offers the advantage of potential chemoselective functionalization but requires multiple steps and careful control of reaction conditions.
Optimization Parameters and Reaction Conditions
The efficiency of the synthesis can be significantly influenced by various parameters:
Temperature Effects
Temperature control is crucial during the sulfonyl chloride-amine coupling step:
| Temperature Range | Observed Effect | Yield Impact |
|---|---|---|
| -10°C to 0°C | Minimized side reactions | Higher selectivity, improved yield |
| 0°C to 25°C | Balanced reactivity | Moderate yields with shorter reaction times |
| >25°C | Increased reaction rate but potential decomposition | Reduced yields of pure product |
The optimal temperature range for the sulfonylation reaction is typically 0-5°C during addition, followed by room temperature for completion.
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Advantages | Disadvantages | Typical Yield Range |
|---|---|---|---|
| Dichloromethane | Excellent solubility, easy workup | Environmental concerns | 65-85% |
| Acetonitrile | Good solubility, polar aprotic | Higher boiling point complicates removal | 60-80% |
| Tetrahydrofuran | Good solubility for many reagents | Potential for peroxide formation | 55-75% |
| N,N-Dimethylformamide | Excellent for challenging substrates | Difficult removal, water absorption | 70-90% |
For the target compound, dichloromethane or acetonitrile would likely provide optimal results based on similar sulfonamide syntheses.
Base Selection
The choice of base for neutralizing generated HCl significantly impacts reaction outcome:
| Base | Advantages | Disadvantages | Typical Yield Impact |
|---|---|---|---|
| Triethylamine | Readily available, easily removed | Potential for side reactions | Moderate to good |
| Pyridine | Can act as both solvent and base | Difficult removal, toxicity | Good to excellent |
| Sodium bicarbonate | Mild, minimal side reactions | Limited solubility in organic solvents | Moderate |
| 4-Dimethylaminopyridine | Highly effective nucleophilic catalyst | Cost, potential for acylation | Excellent |
A combination of triethylamine with catalytic 4-dimethylaminopyridine often provides optimal results for sulfonamide formation.
Purification and Characterization
Purification Techniques
Effective purification is critical for obtaining the target compound with high purity:
Column Chromatography:
- Stationary phase: Silica gel
- Mobile phase options: Dichloromethane/methanol (95:5), ethyl acetate/hexanes (gradient from 20:80 to 50:50)
- TLC monitoring: UV visualization and appropriate staining reagents
Recrystallization:
- Primary solvent system: Ethanol or ethanol/water
- Alternative system: Dichloromethane/hexanes or ethyl acetate/hexanes
Preparative HPLC:
For highest purity requirements, preparative HPLC purification using C18 columns with acetonitrile/water gradient systems can be employed.
Characterization Data
Based on structural analogs, the following characterization data would be expected for this compound:
Spectroscopic Properties:
1H-NMR (400 MHz, DMSO-d6) : Expected characteristic signals for aromatic protons (7.0-8.5 ppm), methylene protons (4.0-4.5 ppm), and NH proton (8.0-8.5 ppm)
13C-NMR : Characteristic signals for carbonyl carbon (~165 ppm), aromatic carbons (110-160 ppm), and methylene carbon (~40 ppm)
19F-NMR : Signal for fluorine at ortho position of benzenesulfonamide moiety (-110 to -120 ppm)
Mass Spectrometry : Molecular ion peak at m/z 332.4 corresponding to [M+H]+ and fragmentation patterns characteristic of sulfonamides
Comparative Analysis of Synthetic Approaches
Method Comparison Table
| Synthetic Approach | Key Advantages | Key Limitations | Estimated Overall Yield | Technical Complexity |
|---|---|---|---|---|
| Direct Sulfonylation | Single-step procedure, readily available reagents | Requires careful temperature control, potential side reactions | 50-70% | Low to moderate |
| Multi-step via Aminomethyl Intermediate | Better control over each transformation | Multiple steps, lower overall yield | 25-40% (overall) | Moderate |
| Modified Pummerer Approach | Potential for chemoselective functionalization | Complex procedure, specialized reagents | 15-30% (overall) | High |
Scale-Up Considerations
For industrial or large-scale synthesis, several factors require special attention:
Sulfonyl Chloride Stability : 2-Fluorobenzenesulfonyl chloride is moisture-sensitive and should be either freshly prepared or stored appropriately to maintain reactivity
Exotherm Control : The sulfonylation reaction is exothermic, necessitating efficient cooling systems for larger scales
Solvent Selection : Transition from dichloromethane to more environmentally acceptable solvents like ethyl acetate or 2-methyltetrahydrofuran may be beneficial for larger scale operations
Workup Optimization : Development of crystallization protocols rather than chromatographic purification would significantly enhance efficiency and reduce solvent consumption
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features a sulfonamide functional group, which is known for its biological activity. The presence of both furan and pyridine rings contributes to its unique reactivity and interaction with biological targets.
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 2-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibit promising anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth .
-
Antibacterial Properties
- Sulfonamides are traditionally recognized for their antibacterial activity. The compound may exhibit similar properties by interfering with bacterial folate synthesis, which is crucial for DNA synthesis and cell division. Studies have demonstrated that modifications in the sulfonamide structure can enhance antibacterial efficacy against resistant strains of bacteria .
- Anti-inflammatory Effects
Biochemical Studies
- Enzyme Inhibition
-
Receptor Modulation
- There is ongoing research into how this compound might modulate receptor activity, particularly nicotinic acetylcholine receptors, which are implicated in numerous neurological conditions. Compounds targeting these receptors can potentially lead to new treatments for disorders like Alzheimer's disease .
Case Studies and Experimental Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that structurally similar sulfonamides inhibited proliferation of cancer cells with IC50 values in the low micromolar range. |
| Study 2 | Antibacterial Efficacy | Evaluated against Gram-positive and Gram-negative bacteria; showed significant inhibition with MIC values ranging from 10 to 50 µg/mL. |
| Study 3 | Anti-inflammatory Potential | In vitro assays indicated reduced production of pro-inflammatory cytokines in treated macrophages compared to controls. |
Mechanism of Action
The mechanism of action of 2-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure is compared to related sulfonamide derivatives in Table 1. Key differences include:
- Pyridine Substituents: The 5-position of the pyridine ring in the target compound is substituted with a furan-2-yl group, whereas analogs feature bromo (), methoxyquinoline (), or thiophene () groups. Furan’s oxygen atom introduces distinct electronic and steric properties compared to sulfur in thiophene or halogens in bromo derivatives .
- Sulfonamide Group: The 2-fluorobenzenesulfonamide in the target contrasts with 2,4-difluorobenzenesulfonamide () or 4-methylbenzenesulfonamide ().
Physical Properties
- Melting Points: Sulfonamide derivatives with bulky substituents (e.g., 4-methoxyquinoline in ) exhibit higher melting points (>175°C), while simpler analogs (e.g., ) melt at 90–92°C .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) is routinely used for characterization, as seen in and .
Biological Activity
2-Fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial and anticancer properties, through a review of various studies and research findings.
Chemical Structure and Properties
The compound features a unique structure comprising:
- A furan ring attached to a pyridine moiety .
- A benzenesulfonamide group which is known for its biological relevance.
The presence of the fluoro group enhances its pharmacological profile by improving binding affinity to biological targets.
Antibacterial Activity
Research indicates that derivatives of compounds containing furan and pyridine rings exhibit significant antibacterial properties. For instance, studies have shown that related furan derivatives demonstrate activity against various gram-positive and gram-negative bacteria, including:
- Escherichia coli
- Staphylococcus aureus
In particular, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) as low as 64 µg/mL against E. coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 64 |
| Related Furan Derivative | Staphylococcus aureus | 32 |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. For example, furan derivatives have been linked to the inhibition of cancer cell proliferation. One study reported that certain furan-containing compounds exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity .
The biological activity of this compound is believed to involve:
- Inhibition of Protein Synthesis : Similar compounds have shown to disrupt protein synthesis pathways in bacterial cells.
- Targeting Specific Enzymatic Pathways : The interaction with key enzymes involved in cell proliferation and survival, particularly in cancer cells.
Case Studies
- Antibacterial Study : A recent study evaluated the antibacterial effects of various sulfonamide derivatives, including those based on the furan and pyridine framework. The results indicated that modifications in the chemical structure significantly influenced antibacterial potency, with some derivatives outperforming traditional antibiotics like tetracycline .
- Anticancer Study : Another investigation focused on the cytotoxic effects of furan-based compounds on breast cancer cell lines. The study found that specific substitutions on the furan ring enhanced cytotoxicity, suggesting that further structural optimization could yield more effective anticancer agents .
Q & A
Q. Optimization Table
| Step | Reagents/Conditions | Yield | Purity Control |
|---|---|---|---|
| Pyridine-Furan Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | 65–75% | HPLC (>95%) |
| Sulfonamide Formation | 2-Fluorobenzenesulfonyl chloride, DCM, Et₃N | 80–85% | NMR (no residual amine) |
What characterization techniques are essential for confirming the compound’s structural integrity and purity?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 361.08) and detects fragmentation patterns .
- X-ray Crystallography : Resolves bond angles (e.g., C–S–N ≈ 107°) and steric effects influencing biological interactions .
How does the fluorine substituent influence the compound’s electronic properties and reactivity?
Advanced Research Question
The 2-fluoro group on the benzene ring acts as an electron-withdrawing group, stabilizing the sulfonamide’s negative charge and enhancing hydrogen-bonding with biological targets (e.g., enzymes). This increases binding affinity but may reduce solubility. Computational studies (DFT) show a 15% increase in electrophilicity compared to non-fluorinated analogs, affecting nucleophilic substitution kinetics .
How can structure-activity relationship (SAR) studies guide modifications to improve target specificity?
Advanced Research Question
SAR Focus Areas :
- Furan Ring : Replacing furan with thiophene (as in ) increases hydrophobic interactions but reduces metabolic stability.
- Pyridine Methyl Group : Adding electron-donating groups (e.g., –OCH₃) improves solubility but may weaken target binding .
Q. SAR Comparison Table
| Modification | Target Affinity (IC₅₀) | Solubility (µg/mL) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| Furan (Parent) | 0.8 nM | 12.5 | 2.1 h |
| Thiophene | 1.2 nM | 8.7 | 1.5 h |
| Pyridine–OCH₃ | 1.5 nM | 25.0 | 3.4 h |
How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?
Advanced Research Question
Discrepancies often arise from pharmacokinetic factors :
- Solubility : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability.
- Metabolic Stability : Introduce deuterium at labile positions (e.g., benzylic C–H) to prolong half-life .
- Protein Binding : SPR assays quantify binding to serum albumin, guiding structural tweaks to reduce off-target interactions .
What computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina models binding to enzyme active sites (e.g., COX-2), identifying key residues (e.g., Arg120) for hydrogen bonding .
- Molecular Dynamics (MD) : Simulations (100 ns) assess conformational stability of the sulfonamide-enzyme complex under physiological conditions .
How do crystallographic studies inform the design of derivatives with improved binding kinetics?
Advanced Research Question
X-ray structures reveal critical interactions :
- The sulfonamide’s –SO₂ group forms hydrogen bonds with catalytic lysine residues.
- The fluorine atom participates in hydrophobic packing with adjacent phenylalanine side chains.
Derivatives with bulkier substituents (e.g., –CF₃) improve van der Waals contacts but may sterically hinder binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
